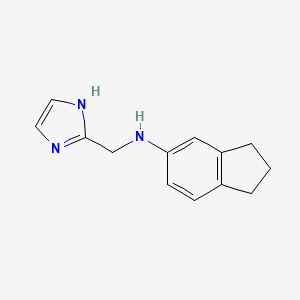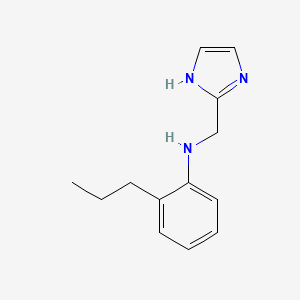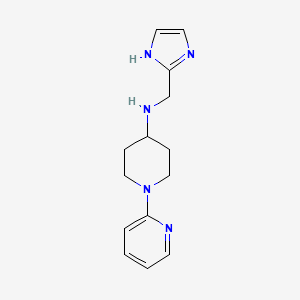![molecular formula C11H13N3O2 B7588433 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)
3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
科学的研究の応用
The compound 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid has been studied for its potential applications in scientific research. One of the significant areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in various physiological processes, and they are also targets for many drugs. This compound has been found to have a high affinity for certain GPCRs, making it a potential lead compound for drug development.
作用機序
The mechanism of action of 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid involves its interaction with GPCRs. When this compound binds to a specific GPCR, it triggers a signaling pathway that leads to various cellular responses. The exact mechanism of action may vary depending on the specific GPCR targeted by this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid depend on the specific GPCR targeted by this compound. Some of the reported effects include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release. These effects can have significant implications for various physiological processes such as neuronal signaling, immune response, and cardiovascular function.
実験室実験の利点と制限
One of the advantages of using 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid in lab experiments is its high affinity for certain GPCRs. This property makes it a potential lead compound for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work within certain experimental setups.
将来の方向性
There are several potential future directions for the research on 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid. One of the areas of interest is the development of more potent and selective ligands for specific GPCRs. Another direction is the investigation of the compound's potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurological disorders. Additionally, the development of new synthesis methods and techniques for the purification of this compound could also be an area of future research.
Conclusion:
In conclusion, 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. The future directions for research on this compound include the development of more potent and selective ligands for specific GPCRs, investigation of its potential therapeutic applications, and the development of new synthesis methods and techniques for the purification of this compound.
合成法
The synthesis of 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid can be achieved using several methods. One of the commonly used methods involves the reaction of 2-methyl-3-oxopentanoic acid with 5-cyanopyridin-2-ylmethanamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
3-[(5-cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(11(15)16)7-14(2)10-4-3-9(5-12)6-13-10/h3-4,6,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTQBZIADTYICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)



![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)

![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)


![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)